molecular formula C13H17N5O7 B12920629 methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

Cat. No.: B12920629
M. Wt: 355.30 g/mol
InChI Key: SEIFXKXPZREGGU-JJNLEZRASA-N
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Description

Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a purine base attached to a sugar moiety and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.

    Esterification: The final step involves the esterification of the nucleoside with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the purine base.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine base but different sugar moiety.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base.

    Cytidine: A nucleoside with a pyrimidine base, providing a contrast in structure and function.

Uniqueness

Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is unique due to its specific ester group, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C13H17N5O7

Molecular Weight

355.30 g/mol

IUPAC Name

methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

InChI

InChI=1S/C13H17N5O7/c1-23-6(20)3-24-9-8(21)5(2-19)25-12(9)18-4-15-7-10(18)16-13(14)17-11(7)22/h4-5,8-9,12,19,21H,2-3H2,1H3,(H3,14,16,17,22)/t5-,8-,9-,12-/m1/s1

InChI Key

SEIFXKXPZREGGU-JJNLEZRASA-N

Isomeric SMILES

COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

COC(=O)COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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